molecular formula C15H11N5O6S B2666529 (E)-2-((2-carbamothioylhydrazono)methyl)phenyl 3,5-dinitrobenzoate CAS No. 403830-00-2

(E)-2-((2-carbamothioylhydrazono)methyl)phenyl 3,5-dinitrobenzoate

Cat. No.: B2666529
CAS No.: 403830-00-2
M. Wt: 389.34
InChI Key: HBVDKNXNBUJPFY-CAOOACKPSA-N
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Description

(E)-2-((2-carbamothioylhydrazono)methyl)phenyl 3,5-dinitrobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a carbamothioylhydrazono group and a dinitrobenzoate moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((2-carbamothioylhydrazono)methyl)phenyl 3,5-dinitrobenzoate typically involves multiple steps. One common method includes the reaction of 2-carbamothioylhydrazine with an aldehyde to form the hydrazone intermediate. This intermediate is then reacted with 3,5-dinitrobenzoic acid or its derivatives under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((2-carbamothioylhydrazono)methyl)phenyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Various nucleophiles and electrophiles can be employed under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

    Chemistry: It can be used as a precursor for synthesizing other complex molecules.

    Biology: The compound may have biological activity, making it a candidate for studies in drug development and biochemical assays.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: The compound might be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism by which (E)-2-((2-carbamothioylhydrazono)methyl)phenyl 3,5-dinitrobenzoate exerts its effects depends on its interaction with molecular targets. The carbamothioylhydrazono group can interact with specific enzymes or receptors, potentially inhibiting or activating biological pathways. The dinitrobenzoate moiety may also play a role in its activity, possibly through interactions with cellular components or by generating reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-((2-carbamothioylhydrazono)methyl)phenyl benzoate: Similar structure but lacks the nitro groups.

    (E)-2-((2-carbamothioylhydrazono)methyl)phenyl 4-nitrobenzoate: Contains only one nitro group.

    (E)-2-((2-carbamothioylhydrazono)methyl)phenyl 2,4-dinitrobenzoate: Different positioning of nitro groups.

Uniqueness

(E)-2-((2-carbamothioylhydrazono)methyl)phenyl 3,5-dinitrobenzoate is unique due to the specific positioning of the nitro groups on the benzoate moiety, which can influence its reactivity and biological activity. This distinct structure may confer unique properties that are not observed in similar compounds, making it a valuable subject for further research.

Properties

IUPAC Name

[2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 3,5-dinitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O6S/c16-15(27)18-17-8-9-3-1-2-4-13(9)26-14(21)10-5-11(19(22)23)7-12(6-10)20(24)25/h1-8H,(H3,16,18,27)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVDKNXNBUJPFY-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=S)N)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=S)N)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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